
Oxaprozin
Overview
Description
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, first introduced for clinical use in the 1980s. It is approved for managing rheumatoid arthritis (RA), osteoarthritis (OA), ankylosing spondylitis, and acute pain conditions due to its anti-inflammatory, analgesic, and antipyretic properties . Unlike many NSAIDs, this compound lacks a chiral center, simplifying its metabolic profile by avoiding enantiomer-related complexities . It has a long elimination half-life (50–60 hours), enabling once-daily dosing, and exhibits high plasma protein binding (99%) with dose-dependent nonlinear pharmacokinetics due to saturable albumin binding . This compound demonstrates significant synovial tissue penetration, achieving concentrations 2–3 times higher in synovial tissues than in plasma or synovial fluid .
Its primary mechanism involves cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis. However, emerging evidence suggests additional COX-independent effects, including inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNFα) and modulation of serotonergic pathways via albumin-bound tryptophan release .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaprozin can be synthesized through various methods. One common synthetic route involves the reaction of 4,5-diphenyl-2-oxazolepropionic acid with appropriate reagents under controlled conditions . The preparation of solid systems often involves methods such as physical mixing, kneading, co-grinding, sealed-heating, coevaporation, and colyophilization .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process typically involves the use of cyclodextrins to improve solubility, dissolution rate, chemical stability, and bioavailability .
Chemical Reactions Analysis
Metabolism
Oxaprozin undergoes significant metabolic processes primarily in the liver, where it is metabolized through two main pathways:
-
Microsomal Oxidation (65%) : This pathway involves the oxidation of this compound, leading to various metabolites.
-
Glucuronic Acid Conjugation (35%) : In this process, this compound is conjugated with glucuronic acid, forming ester and ether glucuronide metabolites, which are the major conjugated forms found in plasma .
The metabolites produced from these reactions have been shown to have minimal pharmacologic activity, with less than 5% being active phenolic metabolites .
Prodrug Formation
Recent research has explored the development of an this compound prodrug using N,N-carbonyldiimidazole as an activating agent. This one-pot reaction aimed to enhance the drug's solubility and reduce gastrointestinal complications associated with traditional NSAIDs. The prodrug exhibited favorable properties such as optimal molecular weight and lipophilicity, leading to improved pharmacokinetic profiles .
Interaction with Biological Targets
This compound has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in prostaglandin synthesis—key mediators of inflammation and pain. Additionally, this compound has shown the ability to inhibit anandamide hydrolase and modulate NF-kappaB activation in inflammatory cells, contributing to its analgesic effects .
Moreover, studies have demonstrated that this compound can interact with matrix metalloproteinase 9 (MMP-9), a zinc-dependent endopeptidase involved in various physiological processes. Molecular docking studies suggest that this compound may chelate the catalytic zinc ion within MMP-9, indicating a potential novel mechanism for its anti-inflammatory action .
Absorption and Distribution
This compound is highly bioavailable (approximately 95%) when administered orally. It is predominantly bound to plasma proteins (99%), mainly albumin . The pharmacokinetics of this compound exhibit nonlinear characteristics; as the dose increases, the clearance of total drug increases while that of unbound drug decreases due to saturation of protein binding .
Excretion
The elimination half-life of this compound averages around 54.9 hours, allowing for once-daily dosing in clinical settings. The drug is primarily excreted through renal pathways following hepatic metabolism .
Solubility Studies
Recent studies have focused on optimizing the solubility of this compound using supercritical carbon dioxide (SC-CO₂). The solubility was significantly influenced by temperature and pressure conditions within a pressure-volume-temperature cell setup. Optimal conditions identified were a pressure of 380.4 bar and a temperature of 333.15 K, which markedly enhanced the solubility of this compound in SC-CO₂ systems .
Table 1: Solubility Optimization Parameters
Parameter | Optimal Value |
---|---|
Pressure | 380.4 bar |
Temperature | 333.15 K |
Scientific Research Applications
Clinical Applications
-
Rheumatoid Arthritis and Osteoarthritis :
- Oxaprozin is commonly prescribed for managing symptoms associated with rheumatoid arthritis and osteoarthritis. Studies have shown that it is more effective than other NSAIDs like nabumetone in improving pain and function in patients with moderate to severe osteoarthritis .
- A notable clinical trial demonstrated that this compound significantly reduced pain intensity and improved walking ability compared to placebo .
- Acute Pain Management :
- Dysmenorrhea :
Solubility Enhancement
One of the significant challenges with this compound is its low solubility, which can affect its bioavailability. Recent studies have focused on optimizing its solubility using advanced techniques:
- Artificial Intelligence Models : Research has employed machine learning models such as random forests and gradient boosting to predict and enhance the solubility of this compound in supercritical carbon dioxide (SC-CO₂). These models have shown promising results in reducing error rates related to solubility predictions .
- Nanoparticle Formulations : Development of lipid nanoparticles loaded with this compound has been explored to improve oral administration while minimizing gastric side effects. This approach aims to enhance the drug's therapeutic efficacy while reducing gastrointestinal complications commonly associated with NSAIDs .
Safety Profile and Hepatotoxicity
While this compound is generally well tolerated, there are documented cases of hepatotoxicity associated with its use. A case study reported a patient developing severe jaundice attributed to this compound, highlighting the importance of monitoring liver function during treatment . Although such reactions are rare, clinicians should remain vigilant regarding potential liver enzyme elevations.
Comparative Efficacy Studies
This compound has been compared with other NSAIDs in various studies:
- Efficacy Against Other NSAIDs : In a comparative study with diclofenac, this compound demonstrated comparable efficacy in reducing shoulder pain, showcasing its effectiveness as an alternative treatment option for musculoskeletal pain .
- Long-term Use Studies : Research indicates that this compound maintains efficacy over extended periods without significant adverse effects, making it suitable for chronic conditions like arthritis .
Mechanism of Action
The mechanism of action of oxaprozin involves the inhibition of cyclooxygenase (COX) enzymes in platelets, leading to the blockage of prostaglandin synthesis . This inhibition reduces inflammation, pain, and fever. The antipyretic effects of this compound are believed to be due to its action on the hypothalamus, resulting in increased peripheral blood flow, vasodilation, and subsequent heat dissipation .
Comparison with Similar Compounds
Efficacy in Rheumatic Diseases
Versus Aspirin
- In RA patients, oxaprozin (1,200 mg once daily) demonstrated comparable efficacy to aspirin (3,900 mg/day in divided doses) but with superior tolerability. Significantly fewer patients discontinued this compound due to adverse effects (2% vs. 10% with aspirin), and it caused less tinnitus (p < 0.001) .
- This compound also produced fewer gastrointestinal (GI) side effects than aspirin in short-term studies .
Versus Diclofenac
Versus Naproxen and Piroxicam
- This compound (1,200 mg/day) was equally effective as naproxen (750 mg/day) in RA and OA and more effective than piroxicam (20 mg/day) in OA .
Versus Nabumetone
- A 6-week trial in knee OA found this compound (1,200 mg/day) and nabumetone (1,000 mg/day) equally effective, though nabumetone’s prodrug design may reduce GI toxicity .
Table 1: Pediatric Dosing Based on Body Weight
Dose (mg) | Body Weight Range (kg) |
---|---|
600 | 22–31 |
900 | 32–54 |
1200 | ≥55 |
Source: Model-based nomogram from pediatric pharmacokinetic studies
Pharmacodynamic and Mechanistic Differences
Cytokine Modulation
- This compound inhibits IL-1β, TNFα, IL-6, and IL-8 production in synovial cells and monocytes, akin to indomethacin and diclofenac.
Cartilage Effects
Analgesic Mechanisms
- Unlike NSAIDs reliant solely on prostaglandin inhibition, this compound may activate serotonergic pathways via increased plasma-free tryptophan, contributing to its analgesic efficacy .
Pharmacokinetic Comparison
Parameter | This compound | Ibuprofen | Naproxen | Diclofenac |
---|---|---|---|---|
Half-life (hours) | 50–60 | 2–4 | 12–15 | 1–2 |
Dosing Frequency | Once daily | 3–4 times daily | Twice daily | 2–3 times daily |
Protein Binding | 99% | 90–99% | 99% | 99% |
Synovial Penetration | 2–3× plasma levels | Moderate | Moderate | High |
Drug Interactions
- This compound’s long half-life minimizes the impact of pharmacokinetic interactions, as small increases in free drug concentrations accelerate elimination .
Biological Activity
Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its biological activity extends beyond traditional COX inhibition, revealing complex mechanisms that contribute to its pharmacological effects.
This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. However, recent studies have indicated that its biological activity may also involve COX-independent pathways. For instance, research has shown that this compound can induce apoptosis in CD40L-treated human monocytes through mechanisms not directly related to COX inhibition, such as the modulation of Akt and NF-κB signaling pathways .
Key Findings
- Pro-apoptotic Activity : this compound has been shown to increase apoptosis in CD40L-treated monocytes, a finding not observed with other NSAIDs like ibuprofen or naproxen .
- Inhibition of Survival Pathways : The pro-apoptotic effects are associated with the inhibition of Akt and NF-κB phosphorylation, suggesting a novel mechanism that could be targeted for therapeutic benefits .
- MAPK Activation : Interestingly, this compound treatment was linked to increased phosphorylation of ERK 1/2 and p38 MAPK, indicating a complex interaction with survival signaling pathways that warrants further investigation .
Pharmacokinetics and Metabolism
This compound is metabolized primarily in the liver through microsomal oxidation and glucuronic acid conjugation, resulting in various metabolites including ester and ether glucuronides. This metabolic profile is essential for understanding its pharmacokinetics and potential interactions with other substances .
Parameter | Details |
---|---|
Molecular Formula | C₁₈H₁₅NO₃ |
Half-life | Approximately 50 hours |
Metabolism | Hepatic (microsomal oxidation) |
Excretion | Renal (urinary metabolites) |
Clinical Efficacy
Clinical studies have demonstrated this compound's efficacy in managing pain and inflammation. It has been found to provide superior relief compared to other NSAIDs like aspirin and piroxicam in treating osteoarthritis . The FDA has approved this compound for use based on its effectiveness in reducing symptoms associated with these chronic conditions .
Case Studies
- Hepatotoxicity : A case report highlighted symptomatic hepatotoxicity associated with this compound use, where a patient developed jaundice and elevated liver enzymes after six weeks of treatment. This case emphasizes the need for monitoring liver function in patients prescribed this compound, particularly those over 40 years old .
- Dosage Adjustments : In clinical settings, adjustments in dosing have been noted to optimize therapeutic outcomes while minimizing adverse effects. A 300 mg capsule allows for more precise dosing tailored to patient needs .
Safety Profile
While this compound is generally well-tolerated, it is associated with some risks. The potential for hepatic injury, although rare, necessitates caution during prescription. Monitoring liver enzymes is advisable, especially in susceptible populations . Additionally, the drug's safety profile appears comparable to other NSAIDs when used within recommended dosages .
Q & A
Basic Research Question: What validated analytical methods are recommended for quantifying oxaprozin in biological matrices?
Answer: High-performance liquid chromatography (HPLC) with UV detection is widely validated for this compound quantification in plasma, serum, and urine. A C18 column with methanol-ammonium acetate buffer (71:29, pH 3.0) achieves optimal separation, with a linear range of 0.50–70.56 µg/mL and intra-/inter-day precision (RSD <12.33% and <10.42%, respectively) . For non-invasive studies, UV spectrophotometry at 285 nm (0.1 N NaOH) offers a simpler alternative with linearity between 2–20 µg/mL and recovery rates of 100.21 ± 0.87% .
Basic Research Question: What are the critical pharmacokinetic parameters of this compound in human studies?
Answer: Key parameters include:
- Absorption : Bioavailability >95%, with peak plasma concentrations (Cmax) reached in 3–6 hours post-dose .
- Distribution : Extensive protein binding (99.77% bound to albumin), leading to a low apparent volume of distribution (0.22–0.29 L/kg) .
- Metabolism : Hepatic oxidation (65%) and glucuronidation (35%), producing hydroxylated metabolites and ester/ether glucuronides .
- Elimination : Half-life ranges 36–92 hours, influenced by age and hepatic function .
Advanced Research Question: How can contradictions in this compound pharmacokinetic data between healthy subjects and CHF patients be resolved?
Answer: CHF patients exhibit reduced protein binding (free fraction 0.25% vs. 0.44% in controls), altering total drug levels. Methodologically, adjust for free drug concentration using equilibrium dialysis or ultrafiltration to account for hypoalbuminemia. Corrected parameters (e.g., unbound clearance: 15.0–17.5 mL/min/kg) show no intrinsic pharmacokinetic differences, resolving apparent contradictions .
Advanced Research Question: What experimental design optimizes bioequivalence studies for this compound formulations?
Answer: Use a randomized, crossover trial with 20+ healthy volunteers. Administer single 0.4 g doses of test/reference formulations, collect plasma samples for 264 hours, and compare AUC0→264h, Cmax, and Tmax. Statistical equivalence criteria: 90% confidence intervals for AUC and Cmax ratios must fall within 80–125% .
Advanced Research Question: How do hydroxylated metabolites of this compound impact toxicity assessments in non-human models?
Answer: In equine studies, two para-hydroxylated metabolites dominate urine. Isolate metabolites via solid-phase extraction, confirm structures via LC-MS/MS (precursor ion m/z 293 → product ions 105/121) and <sup>1</sup>H-NMR. Assess toxicity via in vitro hepatocyte assays, noting that hydroxylation may reduce parent compound accumulation but introduce reactive intermediates .
Advanced Research Question: What methodological adjustments are needed when analyzing this compound in urine with variable elimination profiles?
Answer: Hydrolyze urine with 1M NaOH (60°C, 30 min) to cleave ester conjugates, improving recovery by 15–20%. Use dual detection (HPLC-UV and GC-MS) to confirm parent compound identity, as equine studies show multi-peak elimination patterns (peak concentrations: 25.1 µg/mL at 8–10 h; 17.0 µg/mL at 18–22 h) .
Advanced Research Question: How does this compound’s protein binding affect its pharmacological activity in hypoalbuminemic populations?
Answer: Reduced albumin (e.g., in elderly or renal-impaired patients) increases free this compound levels, elevating toxicity risk despite unchanged total plasma concentrations. Use unbound drug assays (e.g., ultrafiltration-LC/MS) to correlate free drug levels with efficacy/toxicity, adjusting dosing regimens accordingly .
Basic Research Question: What solvent systems are optimal for preparing this compound stock solutions in vitro?
Answer: this compound dissolves best in DMSO (30 mg/mL) or ethanol (15 mg/mL). For aqueous buffers, pre-dissolve in DMSO and dilute to 0.5 mg/mL in PBS (pH 7.2). Avoid long-term storage (>24 hours) due to precipitation risks .
Basic Research Question: How does age influence this compound clearance in pharmacokinetic modeling?
Answer : Hepatic oxidation capacity declines with age, reducing clearance by 0.58% per year in males (r = -0.58, p < 0.01). Use population pharmacokinetic models with covariates (age, lean body mass) to predict dose adjustments .
Advanced Research Question: What strategies mitigate NSAID-induced gastrointestinal toxicity in long-term this compound trials?
Answer: Co-administer proton-pump inhibitors (e.g., omeprazole) and monitor fecal occult blood. Use endoscopy at 12-week intervals to detect subclinical ulcers. Exclude patients with prior GI bleeding or Helicobacter pylori infection .
Q. Categorization:
- Basic Questions : 1, 2, 8, 9 (focus on established methods/parameters).
- Advanced Questions : 3, 4, 5, 6, 7, 10 (address experimental design, data contradictions, and complex analyses).
Properties
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXSFXSNFPTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045118 | |
Record name | Oxaprozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Slightly soluble in alcohol. Insoluble in water, 3.25e-02 g/L | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol | |
CAS No. |
21256-18-8 | |
Record name | Oxaprozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21256-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaprozin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021256188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | oxaprozin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxaprozin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxaprozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxaprozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAPROZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHJ80W9LRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158-159 °C, 160.5 to 161.5 °C, 158 - 159 °C | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.